1-p-Tolyl-1H-benzoimidazole-2-thiol
Overview
Description
1-p-Tolyl-1H-benzoimidazole-2-thiol, also known as PTBIM, is a chemical compound that belongs to the family of benzimidazole derivatives. PTBIM has been extensively studied for its potential applications in various scientific research fields.
Scientific Research Applications
Catalysis and Chemical Synthesis
- Benzimidazole derivatives play a critical role in catalysis, as seen in the development of dinuclear and tetranuclear palladium(II) complexes. These complexes exhibit significant activities towards Suzuki−Miyaura coupling, a key reaction in the formation of biaryl compounds which are important in pharmaceuticals and organic materials (Yuan & Huynh, 2010).
Anticancer Research
- The synthesis and biological evaluation of benzothiazole-2-thiol derivatives have shown potential anticancer activities. Certain compounds within this class have demonstrated broad-spectrum inhibitory activities against various human cancer cell lines, highlighting the potential of benzimidazole derivatives in anticancer drug development (Shi et al., 2012).
Corrosion Inhibition
- Benzimidazole and its derivatives have been studied for their effectiveness as corrosion inhibitors. They exhibit inhibitive action against the corrosion of metals in acidic solutions, which is critical in protecting industrial machinery and infrastructure (Khaled, 2010).
Molecular Docking and Drug Design
- Studies have also explored the structural and electronic properties of benzimidazole derivatives for potential application as corrosion inhibitors. These insights contribute to understanding how molecular modifications can enhance the inhibitory effectiveness of these compounds (Obot & Obi-Egbedi, 2010).
Environmental and Biological Sensing
- The development of fluorescent probes based on benzimidazole derivatives for the discrimination of thiophenols over aliphatic thiols demonstrates the application of these compounds in environmental and biological sciences. Such probes can offer highly sensitive and selective detection techniques important for monitoring pollutants and biological markers (Wang et al., 2012).
properties
IUPAC Name |
3-(4-methylphenyl)-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)15-14(16)17/h2-9H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWTJWSGIXRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408356 | |
Record name | 1-p-Tolyl-1H-benzoimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-p-Tolyl-1H-benzoimidazole-2-thiol | |
CAS RN |
92149-91-2 | |
Record name | 1-p-Tolyl-1H-benzoimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methylphenyl)-1H-1,3-benzodiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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